molecular formula C22H21NO3 B269338 N-methyl-3-(2-phenoxyethoxy)-N-phenylbenzamide

N-methyl-3-(2-phenoxyethoxy)-N-phenylbenzamide

カタログ番号 B269338
分子量: 347.4 g/mol
InChIキー: IYTGNFBMRDDISB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-methyl-3-(2-phenoxyethoxy)-N-phenylbenzamide, commonly known as MPEP, is a selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1997 by a group of researchers at Merck Research Laboratories. Since then, MPEP has been widely used in scientific research to understand the role of mGluR5 in various physiological and pathological conditions.

作用機序

MPEP acts as a selective antagonist of N-methyl-3-(2-phenoxyethoxy)-N-phenylbenzamide, which is a G protein-coupled receptor that modulates the release of glutamate in the brain. By blocking the activity of N-methyl-3-(2-phenoxyethoxy)-N-phenylbenzamide, MPEP reduces the excitatory neurotransmission mediated by glutamate, leading to a decrease in neuronal activity.
Biochemical and Physiological Effects:
MPEP has been shown to have various biochemical and physiological effects, such as reducing the release of glutamate, decreasing the activity of the NMDA receptor, and modulating the activity of various ion channels. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and to reduce the symptoms of anxiety and depression.

実験室実験の利点と制限

One of the major advantages of using MPEP in lab experiments is its selectivity for N-methyl-3-(2-phenoxyethoxy)-N-phenylbenzamide, which allows for the specific modulation of glutamatergic neurotransmission. However, MPEP has some limitations, such as its poor solubility in water and its low bioavailability, which can make it difficult to administer in vivo.

将来の方向性

There are several future directions for the use of MPEP in scientific research. One area of interest is the role of N-methyl-3-(2-phenoxyethoxy)-N-phenylbenzamide in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the potential therapeutic use of MPEP in psychiatric disorders, such as schizophrenia and addiction. Finally, there is ongoing research into the development of more potent and selective N-methyl-3-(2-phenoxyethoxy)-N-phenylbenzamide antagonists, which could lead to the development of new treatments for neurological and psychiatric disorders.

合成法

The synthesis of MPEP involves several steps, starting with the reaction of 3-bromoaniline with potassium phthalimide to form N-(3-bromoanilino)phthalimide. This compound is then reacted with chloromethyl ethyl ether to give N-(3-bromoanilino)-3-(2-chloroethoxy)phthalimide. The final step involves the reaction of this compound with N-methylanthranilic acid to form MPEP.

科学的研究の応用

MPEP has been extensively used in scientific research to study the role of N-methyl-3-(2-phenoxyethoxy)-N-phenylbenzamide in various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and addiction. It has also been used to investigate the physiological functions of N-methyl-3-(2-phenoxyethoxy)-N-phenylbenzamide in learning and memory, pain perception, and synaptic plasticity.

特性

製品名

N-methyl-3-(2-phenoxyethoxy)-N-phenylbenzamide

分子式

C22H21NO3

分子量

347.4 g/mol

IUPAC名

N-methyl-3-(2-phenoxyethoxy)-N-phenylbenzamide

InChI

InChI=1S/C22H21NO3/c1-23(19-10-4-2-5-11-19)22(24)18-9-8-14-21(17-18)26-16-15-25-20-12-6-3-7-13-20/h2-14,17H,15-16H2,1H3

InChIキー

IYTGNFBMRDDISB-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)OCCOC3=CC=CC=C3

正規SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)OCCOC3=CC=CC=C3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。